

# spectroscopic comparison of 4-Methylbenzotrifluoride and its isomers

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## Compound of Interest

Compound Name: 4-Methylbenzotrifluoride

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A Spectroscopic Comparison of **4-Methylbenzotrifluoride** and Its Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Methylbenzotrifluoride** and its structural isomers, 2-Methylbenzotrifluoride and 3-Methylbenzotrifluoride. The differentiation of these isomers is critical in various research and development applications, including pharmaceutical and agrochemical synthesis, where precise structural confirmation is paramount. This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methylbenzotrifluoride**, 2-Methylbenzotrifluoride, and 3-Methylbenzotrifluoride, facilitating a clear comparison of their characteristic spectral features.

Table 1:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR Spectroscopic Data

Compound	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)	<sup>19</sup> F NMR ( $\delta$ , ppm)
4-Methylbenzotrifluoride	Aromatic H: 7.20-7.55 (m, 4H) Methyl H: 2.41 (s, 3H)	Aromatic C: 138.4, 132.1 (q, $J=32.6$ Hz), 129.5, 125.4 (q, $J=3.7$ Hz) $CF_3$ : 124.2 (q, $J=272$ Hz) Methyl C: 21.3	-63.2[1]
2-Methylbenzotrifluoride	Aromatic H: 7.25-7.60 (m, 4H) Methyl H: 2.48 (s, 3H)[2]	Aromatic C: 135.2, 132.0, 130.9, 128.8 (q, $J=32.0$ Hz), 126.7 (q, $J=5.0$ Hz) $CF_3$ : 123.5 (q, $J=271.0$ Hz) Methyl C: 19.8	-59.79[1]
3-Methylbenzotrifluoride	Aromatic H: 7.20-7.50 (m, 4H) Methyl H: 2.40 (s, 3H)	Aromatic C: 138.5, 131.8 (q, $J=33.6$ Hz), 130.8, 129.8, 126.4 (q, $J=3.7$ Hz), 123.5 (q, $J=273.5$ Hz) $CF_3$ : 123.5 (q, $J=273.5$ Hz) Methyl C: 21.3	-63.0[3]

Table 2: Infrared (IR) Spectroscopy Data

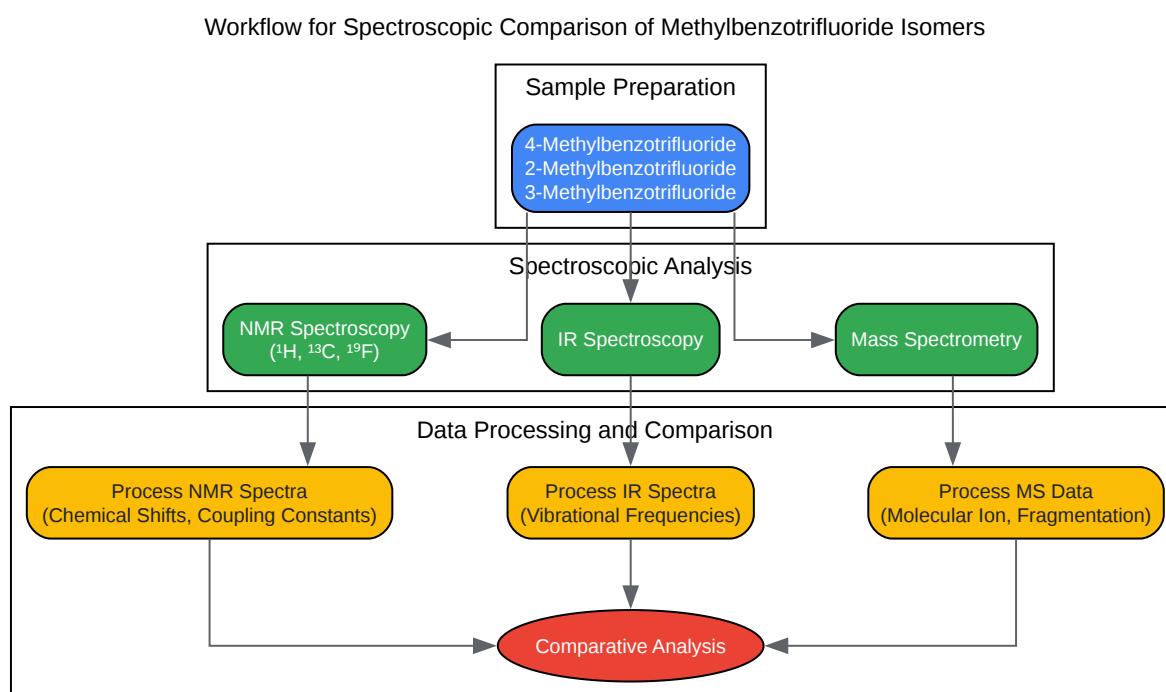
Compound	Key IR Absorptions ( $cm^{-1}$ )
4-Methylbenzotrifluoride	C-H (aromatic): ~3050 C-H (aliphatic): ~2930 C=C (aromatic): ~1620, 1460 C-F: ~1325, 1165, 1125 C-H (out-of-plane bend): ~820
2-Methylbenzotrifluoride	C-H (aromatic): ~3060 C-H (aliphatic): ~2940 C=C (aromatic): ~1610, 1470 C-F: ~1315, 1160, 1120 C-H (out-of-plane bend): ~770
3-Methylbenzotrifluoride	C-H (aromatic): ~3070 C-H (aliphatic): ~2935 C=C (aromatic): ~1615, 1480 C-F: ~1320, 1170, 1130 C-H (out-of-plane bend): ~790, 700

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Methylbenzotrifluoride	160[2]	141 ([M-F] <sup>+</sup> ), 111 ([M-CF <sub>3</sub> ] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )
2-Methylbenzotrifluoride	160[2]	141 ([M-F] <sup>+</sup> ), 111 ([M-CF <sub>3</sub> ] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )[2]
3-Methylbenzotrifluoride	160	141 ([M-F] <sup>+</sup> ), 111 ([M-CF <sub>3</sub> ] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )

## Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of **4-Methylbenzotrifluoride** and its isomers.



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Caption: Workflow for Spectroscopic Comparison.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of the analyte (**4-Methylbenzotrifluoride** or its isomer) was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.
- Instrumentation: NMR spectra were acquired on a 400 MHz spectrometer.[[1](#)]
- Data Acquisition:
  - $^1\text{H}$  NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
  - $^{13}\text{C}$  NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients. Proton decoupling was applied during acquisition.
  - $^{19}\text{F}$  NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1.0 s, and 64 transients.  $\text{CFCl}_3$  was used as an external standard.[[1](#)]
- Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS (for  $^1\text{H}$  and  $^{13}\text{C}$ ) or  $\text{CFCl}_3$  (for  $^{19}\text{F}$ ).

### Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was prepared by placing one drop of the compound between two polished sodium chloride (NaCl) salt plates.[[2](#)]
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used for analysis.

- Data Acquisition: The spectrum was recorded from 4000 to 600  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum was analyzed for characteristic absorption bands, reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte (approximately 100 ppm) was prepared in dichloromethane.
- Instrumentation: An Agilent 5975C GC-MS system or equivalent was used.<sup>[1]</sup> The GC was equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
- Data Acquisition:
  - GC Conditions: The injector temperature was set to 250°C. The oven temperature program was initiated at 50°C (hold for 2 min), then ramped to 280°C at 10°C/min (hold for 5 min). Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
  - MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The scan range was set from m/z 40 to 400.
- Data Processing: The total ion chromatogram (TIC) was used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak was extracted, and the molecular ion and major fragment ions were identified.

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## References

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